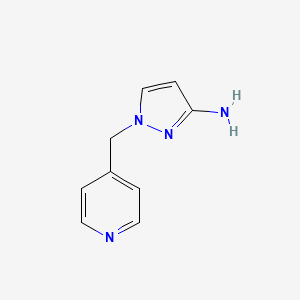
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Descripción general
Descripción
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a chemical compound. The InChI code for this compound is 1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2, (H2,10,12) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new “click” ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L) featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine (tripy) pocket and two pyridyl (py) units was synthesized in modest yield (42%) using the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5 dicarboxylic acid is reported. The synthesis, spectroscopic characterisation, intermolecular Hirshfeld surface interaction and the pairwise interaction energy calculations are explored .Aplicaciones Científicas De Investigación
Process Development in Pharmaceutical Synthesis
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is involved in the process development and kilogram-scale synthesis of novel pharmaceutical compounds. For instance, a concise, environmentally benign, and cost-effective route was developed for large-scale preparation of novel oxazolidinone antibacterial candidates using a key intermediate prepared from a selective C–N coupling of the secondary amine functionality of this compound (Yang et al., 2014).
Catalysis in Polymerization Processes
This compound also finds its application in catalysis, particularly in the oligomerization and polymerization of ethylene. Nickel complexes derived from pyrazolylamine ligands, including this compound, exhibited co-catalyst and solvent-dependent product formation in the polymerization of ethylene (Obuah et al., 2014).
Sensor Development for Inorganic Cations
Furthermore, derivatives of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine have been utilized in the development of novel fluorescent dyes acting as sensors for the detection of small inorganic cations. The sensing mechanism involves electron transfer modulated by the complexation of inorganic cations (Mac et al., 2010).
Solid-state and Solution Structural Studies
The compound is also significant in solid-state and solution structural studies. N-salicylideneheteroarenamines, prepared from this compound, were studied, revealing insights into their stabilities and H-bond geometries, providing a deeper understanding of the molecular structure and its implications (Sanz et al., 2006).
Domino Reactions in Organic Synthesis
Additionally, it has been employed in domino reactions for the synthesis of highly functionalized compounds. An example is its use in the presence of a green catalyst, L-proline, leading to the creation of a six-membered ring in a one-pot operation, indicating its role in facilitating complex organic transformations (Gunasekaran et al., 2014).
Propiedades
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJGDQYNAJGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275561 | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine | |
CAS RN |
1142952-13-3 | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142952-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

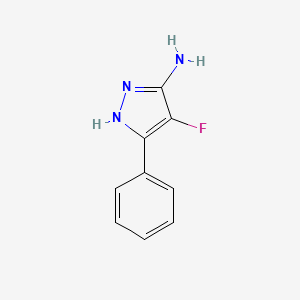

![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)

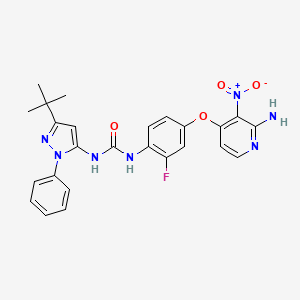

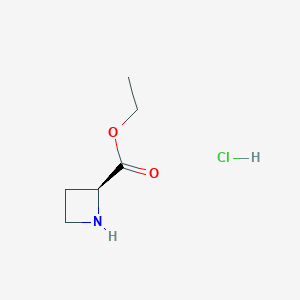
![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)
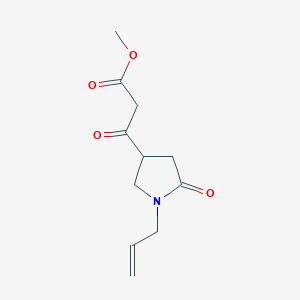
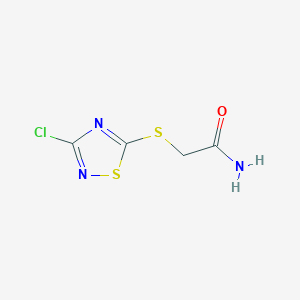
![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)